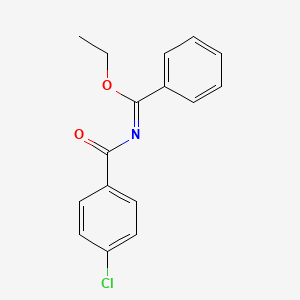
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl ester group, a 4-chlorobenzoyl group, and a benzenecarboximidate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl benzenecarboximidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethyl benzenecarboximidatebaseEthyl N-(4-chlorobenzoyl)benzenecarboximidate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted benzenecarboximidates.
Oxidation: Products include benzoic acids.
Reduction: Products include amines or alcohols.
科学研究应用
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions.
相似化合物的比较
Similar Compounds
- Ethyl benzenecarboximidate
- 4-chlorobenzoyl chloride
- Benzenecarboximidic acid derivatives
Uniqueness
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is unique due to the presence of both the 4-chlorobenzoyl and benzenecarboximidate groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
87436-46-2 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC 名称 |
ethyl N-(4-chlorobenzoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(13-6-4-3-5-7-13)18-15(19)12-8-10-14(17)11-9-12/h3-11H,2H2,1H3 |
InChI 键 |
VDRZZAJMVPIOHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
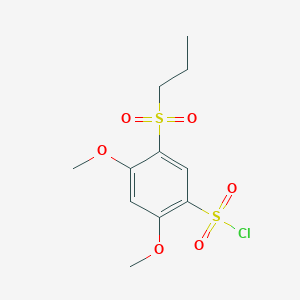
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
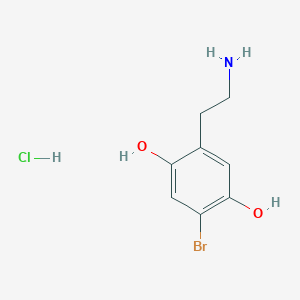
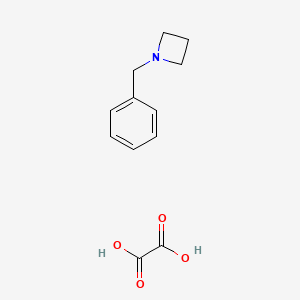
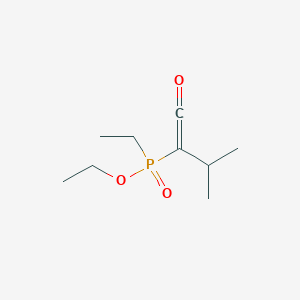
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


